
dimethyl 1-ethyl-4-(4-fluorophenyl)-1,4-dihydro-3,5-pyridinedicarboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Dimethyl 1-ethyl-4-(4-fluorophenyl)-1,4-dihydro-3,5-pyridinedicarboxylate, also known as EFDP, is a chemical compound that has gained attention in recent years due to its potential applications in scientific research. EFDP belongs to the family of pyridine derivatives and has been found to exhibit various biochemical and physiological effects.
作用机制
Dimethyl 1-ethyl-4-(4-fluorophenyl)-1,4-dihydro-3,5-pyridinedicarboxylate is believed to exert its effects by binding to GABA(A) receptors in the brain. GABA(A) receptors are ionotropic receptors that mediate the inhibitory effects of the neurotransmitter gamma-aminobutyric acid (GABA) in the central nervous system. This compound has been found to enhance the binding of GABA to GABA(A) receptors, resulting in increased inhibitory neurotransmission and sedative effects.
Biochemical and Physiological Effects:
This compound has been found to exhibit various biochemical and physiological effects. In animal studies, this compound has been found to reduce anxiety and increase sedation. This compound has also been found to exhibit neuroprotective effects in vitro, suggesting that it may have potential therapeutic applications in the treatment of neurodegenerative diseases.
实验室实验的优点和局限性
Dimethyl 1-ethyl-4-(4-fluorophenyl)-1,4-dihydro-3,5-pyridinedicarboxylate has several advantages for use in lab experiments. It is relatively easy to synthesize and has a high purity. This compound has also been found to be stable under a range of experimental conditions. However, this compound has some limitations for use in lab experiments. It has low solubility in water, which may limit its use in aqueous experimental systems. Additionally, this compound has relatively low potency compared to other GABA(A) receptor ligands, which may limit its use in studies requiring high potency ligands.
未来方向
Dimethyl 1-ethyl-4-(4-fluorophenyl)-1,4-dihydro-3,5-pyridinedicarboxylate has several potential future directions for scientific research. One potential future direction is the development of more potent analogs of this compound for use as GABA(A) receptor ligands. Another potential future direction is the study of this compound in animal models of neurodegenerative diseases, such as Alzheimer's disease. Finally, this compound may have potential applications in the treatment of anxiety and sleep disorders, and future studies could investigate its efficacy and safety in human subjects.
合成方法
Dimethyl 1-ethyl-4-(4-fluorophenyl)-1,4-dihydro-3,5-pyridinedicarboxylate can be synthesized by the reaction of ethyl 4-(4-fluorophenyl)-1,4-dihydro-2,6-dimethyl-3,5-pyridinedicarboxylate with methyl iodide and sodium hydride in dimethylformamide. The reaction yields this compound as a white solid with a melting point of 112-114°C.
科学研究应用
Dimethyl 1-ethyl-4-(4-fluorophenyl)-1,4-dihydro-3,5-pyridinedicarboxylate has been found to have potential applications in scientific research. It has been used as a ligand for GABA(A) receptors and has been found to exhibit anxiolytic and sedative effects in animal studies. This compound has also been studied for its potential use in the treatment of Alzheimer's disease and has been found to exhibit neuroprotective effects in vitro.
属性
IUPAC Name |
dimethyl 1-ethyl-4-(4-fluorophenyl)-4H-pyridine-3,5-dicarboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18FNO4/c1-4-19-9-13(16(20)22-2)15(14(10-19)17(21)23-3)11-5-7-12(18)8-6-11/h5-10,15H,4H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BHLBWPPOHBGWRT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=C(C(C(=C1)C(=O)OC)C2=CC=C(C=C2)F)C(=O)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18FNO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N-[3-(isobutyrylamino)phenyl]-3-phenylacrylamide](/img/structure/B5782820.png)
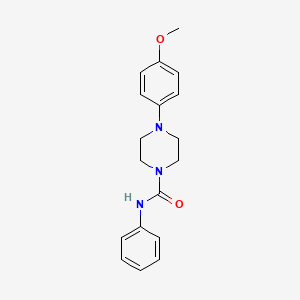
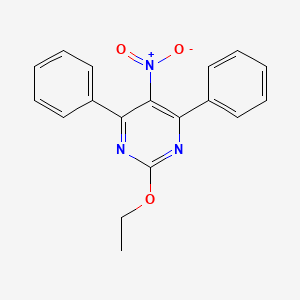

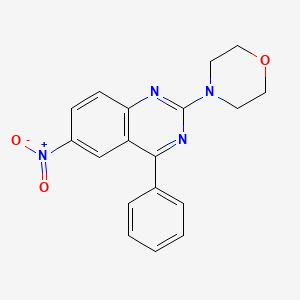
![2-[(5-amino-1,3,4-thiadiazol-2-yl)thio]-N-cyclohexylacetamide](/img/structure/B5782857.png)
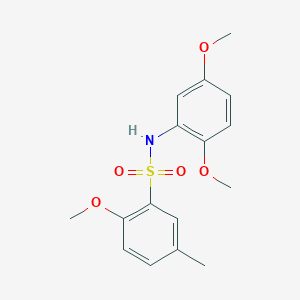
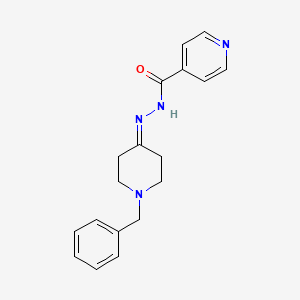
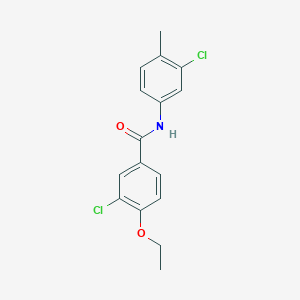
![2-benzyl-3-phenyl-4,5,6,7-tetrahydro-8H-cyclopenta[d]pyrazolo[1,5-a]pyrimidin-8-one](/img/structure/B5782911.png)
![N'-[2-(2-methylphenoxy)acetyl]cyclopropanecarbohydrazide](/img/structure/B5782912.png)
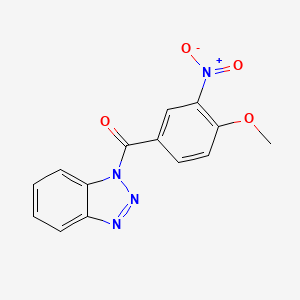
![N-allyl-N'-(3-methoxyphenyl)-N-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}urea](/img/structure/B5782928.png)